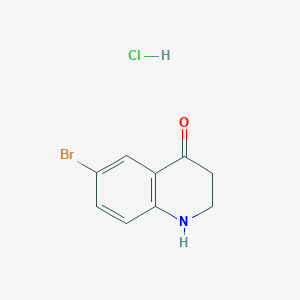

6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl

Description

Significance of Quinoline (B57606) and Quinolone Scaffolds in Heterocyclic Chemistry

Quinoline, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a foundational scaffold in medicinal and organic chemistry. researchgate.netnih.gov This structural motif is not only present in a variety of natural products but also serves as a crucial building block for the synthesis of therapeutic agents. researchgate.netnih.gov The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological properties. nih.gov

Quinolones, which are derivatives of quinoline featuring a carbonyl group on the pyridine ring, have garnered significant attention in drug discovery. researchgate.net These scaffolds are integral to numerous marketed drugs and are continuously explored for new therapeutic applications, including anticancer, antibacterial, and antimalarial agents. researchgate.netnih.govbenthamdirect.com The structural rigidity and the electronic properties of the quinoline and quinolone cores make them privileged pharmacophores, capable of interacting with a multitude of biological targets. researchgate.netbenthamdirect.com

Overview of Dihydroquinolinone Structural Classes

Dihydroquinolinones are a class of compounds that feature a quinoline ring system where one of the double bonds in the nitrogen-containing ring is saturated. This partial saturation adds a three-dimensional character to the otherwise planar quinoline structure. These compounds are broadly classified based on the position of the carbonyl group and the substitution pattern on the bicyclic framework.

Key structural classes include:

Dihydroquinolin-2(1H)-ones (Carbostyrils): In this class, the carbonyl group is located at the C2 position. These compounds can be further functionalized at various positions on both the aromatic and the saturated rings. organic-chemistry.org An example is 3,4-dihydro-5-hydroxy-2(1H)-quinolinone, which is a hydroxylated derivative. nih.gov

Dihydroquinolin-4(1H)-ones: This class is characterized by a carbonyl group at the C4 position. The synthesis of these compounds often involves the intramolecular cyclization of precursors like o-aminochalcones or N-arylacrylamides. organic-chemistry.orgnih.gov The presence of substituents, such as aryl groups at the C2 position, leads to important subclasses like 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which have been investigated for their biological potential. nih.govrsc.org

The specific placement of substituents, such as halogens or alkyl groups, on the dihydroquinolinone scaffold gives rise to a vast library of molecules with distinct chemical and physical properties.

Contextualization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one within Quinolone Research

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a specific derivative within the dihydroquinolin-4(1H)-one class. It is a synthetic compound that serves primarily as a chemical intermediate or building block in organic synthesis. lab-chemicals.com For applications requiring enhanced solubility, it is often utilized in its hydrochloride salt form, 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride. bldpharm.com

The strategic placement of a bromine atom at the 6-position of the aromatic ring is a key feature of this molecule. This halogen atom significantly influences the compound's reactivity, making it a valuable precursor for creating more complex molecules through various chemical transformations. Notably, the bromo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl groups at this position. researchgate.net

While research may not focus on the biological activity of this specific intermediate itself, its utility lies in providing access to libraries of novel quinolone derivatives. The 2,3-dihydroquinolin-4(1H)-one core is a recognized scaffold in medicinal chemistry, with certain derivatives showing potential as antitumor agents. nih.gov Therefore, 6-Bromo-2,3-dihydroquinolin-4(1H)-one is an important tool for researchers exploring the structure-activity relationships of this class of compounds in the pursuit of new therapeutic leads.

Interactive Data Table: Properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

This table summarizes the key computed chemical properties for the base compound.

| Property | Value | Reference |

| IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one | nih.gov |

| Molecular Formula | C₉H₈BrNO | nih.gov |

| Molecular Weight | 226.07 g/mol | nih.gov |

| CAS Number | 76228-06-3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 224.97893 Da | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

6-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride |

InChI |

InChI=1S/C9H8BrNO.ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;/h1-2,5,11H,3-4H2;1H |

InChI Key |

ZOZAEVKQVRCWKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)Br.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 6 Bromo 2,3 Dihydroquinolin 4 1h One and Analogues

Established Synthetic Pathways to Dihydroquinolinone Derivatives

The construction of the 2,3-dihydroquinolin-4(1H)-one core is a well-explored area of organic synthesis, with several established strategies available to chemists. These methods provide access to a wide array of substituted analogues, including the bromo-substituted target compound.

Intramolecular Cyclization Reactions in 2,3-Dihydroquinolin-4(1H)-one Formation

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. A common approach involves the cyclization of o-aminochalcones, which can be facilitated by various catalysts. For instance, zirconyl nitrate (B79036) has been demonstrated as a water-tolerant Lewis acid catalyst for the efficient intramolecular cyclization of o-aminochalcones, leading to 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions with high yields. organic-chemistry.org Another method utilizes a 1,7-hydride shift in amino-substituted chalcones, activated by a Lewis acid, to form a zwitterionic iminium enolate that subsequently collapses to yield dihydroquinolin-4-ones with high diastereoselectivity. organic-chemistry.org

Gold-catalyzed intramolecular hydroarylation of N-substituted-N-propargylanilines also provides a route to dihydroquinoline derivatives. nih.gov Specifically, N-ethoxycarbonyl protected-N-propargylanilines undergo a 6-endo cyclization to produce the corresponding 1,2-dihydroquinolines in good to high yields. nih.gov While not directly forming the 4-oxo derivative, these dihydroquinolines are closely related precursors.

The classic Knorr reaction, involving the condensation of β-keto esters with anilines followed by cyclization, is another pertinent pathway. The synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a related quinolinone, has been optimized using this reaction, starting from 4-bromoaniline (B143363). researchgate.net This highlights a direct method for introducing the bromine substituent at the 6-position.

| Cyclization Method | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| o-Aminochalcone Cyclization | o-Aminochalcones | Zirconyl nitrate | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | organic-chemistry.org |

| 1,7-Hydride Shift | Amino-substituted chalcones | Lewis acid | Dihydroquinolin-4-ones | organic-chemistry.org |

| Intramolecular Hydroarylation | N-Ethoxycarbonyl-N-propargylanilines | Gold(I) catalyst | 1,2-Dihydroquinolines | nih.gov |

| Knorr Reaction | 4-Bromoaniline, β-keto ester | Acid-catalyzed | 6-Bromo-quinolin-2(1H)-one | researchgate.net |

Reductive Cyclization Approaches from Nitroaryl Precursors

Reductive cyclization of nitroaryl compounds is a powerful strategy for constructing nitrogen-containing heterocycles. This approach typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. A prominent example is the conversion of 2-nitrochalcones to tetrahydroquinolines under catalytic hydrogenation conditions. nih.gov The key to this transformation is the simultaneous reduction of the nitro group and the chalcone's carbon-carbon double bond to prevent the formation of quinoline (B57606) byproducts. nih.gov

More advanced methods have been developed, such as a photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds. rsc.orgscilit.com This catalyst-free method utilizes visible light and affords various N-fused heterocycles, including quinolines and quinazolinones. rsc.orgscilit.com The reaction is believed to proceed through a single-electron transfer (SET) reduction process involving an electron-donor-acceptor (EDA) complex. rsc.org Iron- or zinc-mediated reductive cyclization of N-(o-nitroaryl)amino esters has also been shown to be an effective method for producing dihydroquinoxalinones, a related class of compounds, under mild conditions in a water/ethyl acetate (B1210297) mixture. researchgate.net

These methods are particularly advantageous as they utilize readily available nitroaryl precursors and can often be performed under mild conditions.

| Reductive Cyclization Approach | Precursor Type | Reagents/Conditions | Product Class | Reference |

| Catalytic Hydrogenation | 2-Nitrochalcones | 5% Pd/C, H2 | Tetrahydroquinolines | nih.gov |

| Photoinduced Cyclization | 2-Nitroaryl-tethered carbonyls | Visible light, AcSH, DIPEA | N-fused heterocycles | rsc.orgscilit.com |

| Metal-Mediated Cyclization | N-(o-nitroaryl)amino esters | Fe or Zn, NH4Cl(aq), EtOAc | Dihydroquinoxalinones | researchgate.net |

Cascade and Domino Reactions for Constructing the Dihydroquinolinone Core

Cascade and domino reactions offer an efficient and atom-economical approach to complex molecules like dihydroquinolinones from simple starting materials in a single pot. An iridium-catalyzed annulation of chalcones with sulfonyl azides has been developed to afford 2-aryl-2,3-dihydro-4-quinolones through a cascade C-H amidation and intramolecular aza-Michael addition. nih.gov Another novel cascade reaction involves the interaction of o-silylaryl triflates with pyrazolidinones, which proceeds through the in-situ formation of an aryne, followed by N-N bond cleavage and intramolecular C-C bond formation to yield dihydroquinolinone derivatives. nih.govacs.org This method is notable for its mild conditions and broad substrate scope. nih.govacs.org

A multicomponent, multicatalyst system using Rh/Pd/Cu has been devised for the one-pot synthesis of dihydroquinolinones. acs.org This modular sequence involves a conjugate-addition/amidation/amidation pathway. acs.org Furthermore, domino reactions have been employed to convert 2-nitroarylketones and aldehydes into tetrahydroquinolines via a reduction-reductive amination sequence under hydrogenation conditions. nih.gov

These multi-step, one-pot procedures are highly valuable in synthetic chemistry as they reduce the need for purification of intermediates, saving time and resources.

| Cascade/Domino Reaction | Key Starting Materials | Catalyst System | Key Transformations | Reference |

| Iridium-Catalyzed Annulation | Chalcones, Sulfonyl azides | Iridium catalyst | C-H amidation, aza-Michael addition | nih.gov |

| Aryne-Based Cascade | o-Silylaryl triflates, Pyrazolidinones | - | Aryne formation, N-N cleavage, C-C formation | nih.govacs.org |

| Triple Metal Catalysis | ortho-Halo arylboronates, Acrylamides | Rh/Pd/Cu | Conjugate-addition, amidation | acs.org |

| Domino Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H2 | Nitro reduction, imine formation, reduction | nih.gov |

Green Chemistry Principles in Dihydroquinolinone Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes to dihydroquinolinones, focusing on the use of environmentally friendly solvents and catalyst systems.

Environmentally Benign Solvent Utilization (e.g., water, ethanol (B145695), supercritical CO2)

The use of green solvents is a cornerstone of sustainable chemistry. Water, being non-toxic, non-flammable, and widely available, is a highly desirable solvent for organic reactions. arabjchem.orgresearchgate.net The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, structurally similar to the target compound, has been achieved in water under catalyst-free conditions through the cyclocondensation of 2-aminobenzamide (B116534) with aldehydes. researchgate.net This method offers advantages such as low cost, mild reaction conditions, and a simple workup. researchgate.net

Aqueous ethanol has also been employed as a green solvent for the synthesis of dihydroquinolizin-2-one derivatives. rsc.org This system allows for a convenient work-up by simple precipitation and filtration, and the solvent can be recycled. rsc.org The use of ultrasound irradiation in water has been reported for the catalyst-free, multi-component synthesis of dihydroquinolines, further highlighting the potential of aqueous media in green synthesis. researchgate.net

| Green Solvent | Reaction Type | Advantages | Reference |

| Water | Cyclocondensation | Catalyst-free, low cost, simple workup | researchgate.net |

| Aqueous Ethanol | Tandem reaction | Recyclable solvent, simple product isolation | rsc.org |

| Water with Ultrasound | Multi-component synthesis | Catalyst-free, energy-efficient | researchgate.net |

Catalyst-Free and Supported Catalyst Systems

Moving away from hazardous and expensive catalysts is another key aspect of green chemistry. As mentioned, catalyst-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully demonstrated in water. researchgate.net Additionally, metal-free protocols for the synthesis of dihydroquinolin-2(1H)-ones have been developed, for instance, through the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione using K2S2O8 as an oxidant in a mixture of acetonitrile (B52724) and water. mdpi.com Another metal-free approach involves a photoredox cyclization of N-arylacrylamides using an organic light-emitting molecule as a photocatalyst. organic-chemistry.org

The use of supported catalysts offers the benefits of easy separation and reusability, which minimizes waste. A reusable heterogeneous catalyst system immobilizing a palladium complex and an amine base on a silica (B1680970) support has been developed for the synthesis of 4(1H)-quinolinones. nih.gov While this specific catalyst showed some loss of activity after several cycles, it represents a promising direction for sustainable synthesis. nih.gov

| Catalyst System | Reaction | Key Features | Reference |

| Catalyst-Free (in water) | Cyclocondensation of 2-aminobenzamide and aldehydes | Environmentally benign, simple | researchgate.net |

| Metal-Free (K2S2O8 oxidant) | Tandem cyclization of N-arylcinnamamides | Avoids transition metal catalysts | mdpi.com |

| Metal-Free (photoredox) | Cyclization of N-arylacrylamides | Uses an organic photocatalyst | organic-chemistry.org |

| Supported Catalyst (Pd on silica) | Sonogashira carbonylative cross-coupling-cyclization | Reusable catalyst, low metal contamination | nih.gov |

Energy-Efficient Methodologies (e.g., Microwave and Ultrasound Assistance)

Modern synthetic chemistry increasingly emphasizes the use of energy-efficient techniques to reduce reaction times, improve yields, and minimize environmental impact. ijpsjournal.com Microwave and ultrasound irradiation have emerged as powerful tools in the synthesis of quinoline and quinolinone derivatives. ijpsjournal.comnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate organic reactions. In the context of quinolinone-related structures, a microwave-assisted method was successfully employed for the synthesis of novel pyranoquinolone derivatives. rsc.org This technique led to the formation of products in very short reaction times (under 5 minutes) with high yields (90-94%). rsc.org For instance, the synthesis of ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its analogues demonstrated the efficiency of this method. rsc.org Another study reported an efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives using CuI-catalyzed intramolecular N-arylation under microwave irradiation, achieving excellent yields (83-97%) in just 45-60 minutes. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis is another green chemistry approach that enhances reaction rates and yields. ijpsjournal.com The application of ultrasound has been reported for the efficient and rapid synthesis of 4-alkoxy-6-methoxy-2-methylquinolines, providing the target products in satisfactory yields (45–84%) and high purities (≥95%) within 15 minutes. mdpi.com This represents a significant reduction in reaction time compared to conventional methods which can take up to 18 hours. mdpi.com Similarly, ultrasound irradiation has been used in a one-pot, three-component reaction to synthesize 2-substituted quinolines in water, showcasing the method's efficiency and environmental friendliness. nih.gov The conjugation of quinoline-3-carbaldehydes with acid hydrazides to form piperidinyl-quinoline acylhydrazones was also achieved in excellent yields within 4-6 minutes using ultrasound assistance. mdpi.com

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, high yields | Synthesis of pyranoquinolone derivatives | rsc.org |

| Ultrasound Assistance | Reduced reaction times, high yields and purity, eco-friendly | Synthesis of 4-alkoxy-2-methylquinolines | mdpi.com |

Regioselective Bromination and Halogenation Methodologies for Quinolones

The precise introduction of a halogen atom at a specific position in the quinolone ring is crucial for modulating the biological activity of the resulting molecule. nih.gov Several regioselective halogenation methods have been developed to achieve this control.

A metal-free, operationally simple protocol has been established for the C5–H halogenation of various 8-substituted quinoline derivatives. rsc.orgrsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature, providing C5-halogenated products with excellent regioselectivity and in good to excellent yields. rsc.orgrsc.org The reaction demonstrates broad functional group tolerance, allowing for the halogenation of phosphoramidates, tertiary amides, and urea (B33335) derivatives of quinolin-8-amine. rsc.org

Another approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB) for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system. nih.gov This method allows for the highly selective synthesis of C3-brominated or C1, C3-dibrominated products in good yields under mild conditions. nih.gov The specificity of bromination can also be influenced by enzymatic methods. For example, a vanadium-dependent haloperoxidase (V-HPO) from the marine bacterium Microbulbifer sp. HZ11 has been shown to specifically brominate alkyl quinolones at the C3 position. nih.gov

| Reagent/Catalyst | Position of Halogenation | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Trihaloisocyanuric acid | C5 | 8-substituted quinolines | Metal-free, room temperature, high regioselectivity | rsc.orgrsc.org |

| Tetrabutylammonium tribromide (TBATB) | C3 or C1/C3 | Pyrrolo[1,2-a]quinoxalines | Mild conditions, high selectivity | nih.gov |

| Vanadium-dependent haloperoxidase | C3 | Alkyl quinolones | Enzymatic, specific bromination | nih.gov |

Synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one Hydrochloride

The synthesis of the specific target compound, 6-bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride, can be achieved through various routes, often involving the cyclization of appropriately substituted precursors. nih.gov

The synthesis of quinolin-4(1H)-ones often relies on the cyclization of precursors such as β-amino ketones or chalcones. The Camps cyclization, for example, is a classic method that involves the ring closure of o-acylaminoacetophenones to form 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. wikipedia.org

A common strategy for synthesizing 6-bromo-substituted quinolones starts with 4-bromoaniline. chemicalbook.comresearchgate.netatlantis-press.com For instance, 4-bromoaniline can be reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and triethylorthoformate. researchgate.netatlantis-press.com The resulting intermediate can then be cyclized in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol. researchgate.netatlantis-press.com This intermediate is crucial for obtaining the desired dihydroquinolinone.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are also valuable precursors. nih.gov The synthesis of quinolin-4(1H)-ones from 2'-aminochalcones can be achieved through transition-metal catalyzed aerobic oxidation. organic-chemistry.org This method offers high atom economy and utilizes benign solvents. organic-chemistry.org

The conversion of quinolines or quinolones to their dihydro derivatives is typically accomplished through hydrogenation. Controlling the regioselectivity of this reduction is a significant challenge. nih.gov

Catalytic transfer hydrogenation offers a direct route to dihydroquinolines. nih.gov A cobalt-amido cooperative catalyst has been reported for the efficient partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using H₃N·BH₃ as the hydrogen source. nih.gov This method exhibits broad functional group compatibility. nih.gov Furthermore, the resulting 1,2-dihydroquinolines can be further reduced to the corresponding tetrahydroquinolines by using an excess of the reducing agent under the same catalytic conditions. nih.gov

Electrocatalytic hydrogenation using water as the hydrogen source presents a sustainable alternative. nih.gov A fluorine-modified cobalt catalyst has been shown to effectively catalyze the selective hydrogenation of the pyridine (B92270) ring of quinolines to yield 1,2,3,4-tetrahydroquinolines at room temperature. nih.gov This method is notable for its high efficiency and chemoselectivity, even with substrates containing readily reducible functional groups. nih.gov Dissolving metal reductions, such as using sodium in liquid ammonia, are also employed for the anti-addition of hydrogen to produce trans-alkenes from alkynes, a principle that can be adapted for the reduction of heterocyclic systems. youtube.com

Chemical Reactivity and Derivatization of 6 Bromo 2,3 Dihydroquinolin 4 1h One

Reactivity of the Bromo-Substituent at Position 6

The bromine atom attached to the benzenoid ring at position 6 is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituent at position 6 serves as an excellent electrophilic partner in these transformations. libretexts.orgwikipedia.org The reactivity order for halogens in these reactions is typically I > Br > OTf >> Cl. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction with 6-bromo-2,3-dihydroquinolin-4(1H)-one would yield 6-alkynyl-2,3-dihydroquinolin-4(1H)-one derivatives. These reactions are valued for their mild conditions, often proceeding at room temperature, and their tolerance for a wide range of functional groups. wikipedia.orgresearchgate.net Copper-free Sonogashira variants have also been developed. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govlibretexts.org This reaction is widely used due to its mild conditions, the commercial availability of reagents, and the low toxicity of the boron-containing byproducts. nih.gov Reacting 6-bromo-2,3-dihydroquinolin-4(1H)-one with various aryl or heteroaryl boronic acids can produce a diverse library of 6-aryl substituted dihydroquinolinones. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Amine Base | 6-(Alkynyl)-2,3-dihydroquinolin-4(1H)-one |

| Suzuki-Miyaura Coupling | Boronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 6-(Aryl)-2,3-dihydroquinolin-4(1H)-one |

While palladium-catalyzed reactions are most common, the bromo group can also be replaced through nucleophilic aromatic substitution (SNAr) under certain conditions. SNAr reactions on aryl halides are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgrsc.org In 6-bromo-2,3-dihydroquinolin-4(1H)-one, the carbonyl group at the para position is electron-withdrawing, which can activate the bromine for nucleophilic displacement.

This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to replace the bromine atom. For instance, direct amination has been demonstrated on related nitroquinoline systems. mdpi.com Functional group interconversion can also be achieved; for example, the Finkelstein reaction, which involves converting an aryl bromide to an iodide using sodium iodide, can enhance reactivity for subsequent coupling reactions. vanderbilt.edu

Transformations Involving the Carbonyl Functionality (C-4)

The ketone at the C-4 position is a versatile functional group that can undergo a variety of transformations. ksu.edu.sa

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). imperial.ac.uk This transformation yields 6-bromo-2,3-dihydroquinolin-4-ol.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents. ksu.edu.sa This leads to the formation of tertiary alcohols.

Condensation Reactions: The C-4 carbonyl can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. ksu.edu.sa

Wittig Reaction: The carbonyl group can be converted into an alkene (an exocyclic double bond at C-4) using phosphorus ylides.

Modifications and Functionalization at the Nitrogen Atom (N-1)

The secondary amine within the dihydroquinolinone ring system is nucleophilic and can be readily functionalized.

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base to form N-substituted derivatives. For example, the synthesis of 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates this modification. bldpharm.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can be employed to form a bond between the nitrogen atom and an aryl halide.

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides to introduce acyl groups, forming amides.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzenoid Ring

Beyond reactions at the bromo-substituent, the aromatic ring itself can undergo further substitution, although the directing effects of the existing substituents must be considered. libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): The benzenoid ring is substituted with an amino group (electron-donating and ortho-, para-directing) and a bromo group (electron-withdrawing but ortho-, para-directing). The activating, ortho-directing effect of the amine nitrogen and the deactivating, ortho-directing effect of the bromine will influence the position of incoming electrophiles. Reactions like nitration or further halogenation would likely occur at the positions ortho to the amino group (C-5 and C-7), with the C-7 position being sterically less hindered. masterorganicchemistry.comlumenlearning.com

Nucleophilic Aromatic Substitution (NAS): For a nucleophilic attack on the ring itself (displacing a hydrogen atom), a highly electron-deficient ring is required, often with a strong oxidizing agent. mdpi.com This is less common for this specific substrate compared to the displacement of the bromo group. libretexts.org

Oxidative and Reductive Transformations of the Dihydroquinolinone Ring System

The entire heterocyclic ring system can be modified through oxidation or reduction reactions.

Oxidation: The dihydroquinolinone ring can be oxidized to the corresponding quinolinone, creating a fully aromatic heterocyclic system. This aromatization introduces a double bond between C-2 and C-3.

Reduction: As mentioned, the C-4 carbonyl can be reduced to an alcohol. imperial.ac.uk More forceful reduction conditions could potentially lead to the reduction of the amide bond or other parts of the ring system. For example, the reduction of nitroquinolines to aminoquinolines using reagents like stannous chloride (SnCl₂) has been reported and demonstrates the feasibility of reducing functional groups on the quinoline (B57606) scaffold. mdpi.com

Table 2: Summary of Reactivity

| Position | Functional Group | Type of Reaction | Example Transformation |

|---|---|---|---|

| C-6 | Bromo | Cross-Coupling | Suzuki reaction with Phenylboronic acid |

| C-4 | Carbonyl | Reduction | Conversion to secondary alcohol with NaBH₄ |

| N-1 | Amine | Alkylation | Reaction with Methyl Iodide to form N-methyl derivative |

| Ring | Aromatic | Electrophilic Substitution | Nitration at C-5 or C-7 |

| Ring | Dihydro- | Oxidation | Aromatization to quinolinone |

Ring-Opening and Rearrangement Reactions of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

While specific studies on the ring-opening and rearrangement reactions of 6-bromo-2,3-dihydroquinolin-4(1H)-one are not extensively documented in publicly available literature, the chemical reactivity of its core structure, 2,3-dihydroquinolin-4(1H)-one, provides a strong basis for predicting its behavior. The reactivity is primarily centered around two potential transformations: rearrangement reactions that alter the core heterocyclic structure, such as the Beckmann rearrangement of the corresponding oxime, and rearrangement reactions that lead to the formation of the dihydroquinolinone ring system itself, notably the Fries-like rearrangement.

Fries-Like Rearrangement in the Synthesis of 2,3-Dihydroquinolin-4(1H)-ones

A significant rearrangement reaction associated with the 2,3-dihydroquinolin-4(1H)-one scaffold is the acid-catalyzed Fries-like rearrangement of N-arylazetidin-2-ones (β-lactams). This intramolecular acyl migration serves as a key synthetic route to the dihydroquinolinone ring system. The reaction typically involves the treatment of an N-arylazetidin-2-one with a strong acid, which promotes the migration of the acyl group to the ortho-position of the aromatic ring, followed by cyclization.

The choice of acid catalyst and reaction conditions can significantly influence the efficiency of the rearrangement. Strong acids such as trifluoroacetic acid, methanesulfonic acid, and sulfuric acid have been employed. rsc.org More contemporary methods utilize triflic acid at lower temperatures, which can provide smoother and more efficient conversions. researchgate.net For instance, N-arylazetidin-2-ones undergo a smooth Fries rearrangement in triflic acid at temperatures ranging from 0–18°C to yield the corresponding 2,3-dihydro-4(1H)-quinolones. researchgate.netanu.edu.au The presence of strongly electron-withdrawing groups on the phenyl ring has been noted to hinder or prevent the rearrangement. researchgate.net

A study on the triflic acid-promoted Fries rearrangement of C-3 substituted vinyl and isopropenyl β-lactams demonstrated the synthesis of C-3 functionalized 2-aryl-2,3-dihydro-quinolin-4(1H)-ones. rsc.org This indicates that the rearrangement is tolerant of various substituents on the azetidinone ring, leading to diverse dihydroquinolinone products.

Table 1: Examples of Fries-Like Rearrangement to Form 2,3-Dihydroquinolin-4(1H)-one Derivatives

| Starting Material (N-Arylazetidin-2-one) | Acid Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Phenylazetidin-2-one | Triflic Acid | 0-18 °C | 2,3-Dihydroquinolin-4(1H)-one | Good |

| 1-(4-Methoxyphenyl)azetidin-2-one | Triflic Acid | 0-18 °C | 6-Methoxy-2,3-dihydroquinolin-4(1H)-one | High |

| 1-(3-Chlorophenyl)azetidin-2-one | Trifluoroacetic Acid | Reflux | 7-Chloro-2,3-dihydroquinolin-4(1H)-one and 5-Chloro-2,3-dihydroquinolin-4(1H)-one | Not Specified |

| C-3 vinyl substituted N-arylazetidin-2-one | Triflic Acid | 0 °C to higher temperatures | C-3 functionalized 2-aryl-2,3-dihydro-quinoline-4(1H)-one | Not Specified |

Beckmann Rearrangement of 2,3-Dihydroquinolin-4(1H)-one Derivatives

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides, and for cyclic oximes, this results in the formation of lactams through ring expansion. wikipedia.org The oxime of 6-bromo-2,3-dihydroquinolin-4(1H)-one can be prepared by reacting the ketone with hydroxylamine. byjus.com This oxime derivative would be susceptible to the Beckmann rearrangement under acidic conditions.

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. In the case of the oxime of 6-bromo-2,3-dihydroquinolin-4(1H)-one, this would involve the migration of the C5-C4a bond to the nitrogen atom, leading to the formation of a seven-membered ring lactam, specifically a bromo-substituted benzodiazepine (B76468) derivative.

A variety of acidic reagents are known to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org The choice of reagent and reaction conditions can be crucial to achieving a high yield of the desired lactam and avoiding potential side reactions.

Table 2: General Conditions for Beckmann Rearrangement of Cyclic Ketoximes

| Starting Material | Reagent | Product Type |

|---|---|---|

| Cyclohexanone (B45756) oxime | Sulfuric Acid | ε-Caprolactam |

| General Ketoxime | Polyphosphoric Acid (PPA) | Amide/Lactam |

| General Ketoxime | Tosyl Chloride | Amide/Lactam |

| General Ketoxime | Cyanuric chloride/Zinc chloride | Amide/Lactam |

Spectroscopic and Advanced Analytical Characterization of 6 Bromo 2,3 Dihydroquinolin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Bromo-2,3-dihydroquinolin-4(1H)-one. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 6-Bromo-2,3-dihydroquinolin-4(1H)-one provides foundational information regarding the number of different types of protons and their neighboring environments. In a suitable deuterated solvent, the spectrum is expected to display distinct signals corresponding to the aromatic and aliphatic protons of the dihydroquinolinone core.

The aromatic region will feature signals for the protons on the benzene (B151609) ring. The proton at position 5 (H-5) is anticipated to appear as a doublet, coupled to the proton at position 7. The proton at position 7 (H-7) would present as a doublet of doublets, showing coupling to both H-5 and H-8. The H-8 proton signal is expected to be a doublet, coupled to H-7. The presence of the bromine atom at the C-6 position influences the chemical shifts of the adjacent aromatic protons.

In the aliphatic region, the spectrum will show two methylene (B1212753) groups. The protons at C-2, being adjacent to the nitrogen atom, are expected to resonate as a triplet. The protons at C-3, adjacent to the carbonyl group, are also anticipated to appear as a triplet. The integration of these signals will correspond to the number of protons in each environment. The coupling between the C-2 and C-3 protons (typically with a J-value in the range of 6-8 Hz) would confirm their vicinal relationship.

For the hydrochloride salt, the protonation of the nitrogen atom would lead to a downfield shift of the adjacent protons, particularly the methylene protons at C-2 and the NH proton. The NH proton signal would likely be broadened due to exchange with the solvent or quadrupolar effects of the nitrogen atom.

Table 1: Predicted ¹H NMR Data for 6-Bromo-2,3-dihydroquinolin-4(1H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.4 - 3.6 | t | 6.0 - 7.0 |

| H-3 | 2.7 - 2.9 | t | 6.0 - 7.0 |

| H-5 | 7.5 - 7.7 | d | ~2.0 |

| H-7 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |

| H-8 | 6.8 - 7.0 | d | ~8.5 |

| NH | 4.0 - 5.0 | br s | - |

Note: The predicted data is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, nine distinct carbon signals are expected.

The carbonyl carbon (C-4) will resonate at the most downfield position, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-150 ppm. The carbon atom bearing the bromine (C-6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons (C-4a, C-5, C-7, C-8, and C-8a) will show distinct signals based on their electronic environment. The aliphatic carbons, C-2 and C-3, will resonate in the upfield region of the spectrum, typically between 25 and 50 ppm. libretexts.org The use of proton-decoupled ¹³C NMR simplifies the spectrum by showing each unique carbon as a singlet. libretexts.org

Table 2: Predicted ¹³C NMR Data for 6-Bromo-2,3-dihydroquinolin-4(1H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~45 |

| C-3 | ~38 |

| C-4 | ~195 |

| C-4a | ~128 |

| C-5 | ~125 |

| C-6 | ~115 |

| C-7 | ~135 |

| C-8 | ~120 |

| C-8a | ~148 |

Note: The predicted data is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a cross-peak between the triplets corresponding to the C-2 and C-3 methylene protons would be expected, confirming their connectivity. In the aromatic region, cross-peaks would be observed between H-5 and H-7, and between H-7 and H-8, establishing their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the direct assignment of the carbon signals for C-2, C-3, C-5, C-7, and C-8 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the NH proton would be expected to show correlations to C-2 and C-8a. The C-3 protons would likely show a correlation to the carbonyl carbon at C-4.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the parent ion, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, offer valuable information about the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺. For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, the ESI-MS spectrum would be expected to show a prominent signal for the [M+H]⁺ ion. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the protonated molecule in an ESI-MS/MS experiment can provide structural information. Common fragmentation pathways for quinolone-type structures include the loss of small neutral molecules. researchgate.net For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, expected fragmentations could include:

Loss of H₂O: Resulting in an ion of [M+H-H₂O]⁺.

Loss of CO: A characteristic fragmentation for ketones, leading to an ion of [M+H-CO]⁺.

Loss of C₂H₄ (ethene): Through a retro-Diels-Alder type fragmentation of the heterocyclic ring.

Cleavage of the C-Br bond: This may occur, although it is often less favorable in ESI compared to EI.

A study of fused nitrogen-containing ring systems by ESI-MS/MS showed that pyridazino-quinolines undergo complex fragmentation with several cross-ring cleavages. nih.gov Similar complex fragmentation patterns could be anticipated for the subject compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The applicability of GC-MS to 6-Bromo-2,3-dihydroquinolin-4(1H)-one would depend on its volatility and thermal stability. Derivatization might be necessary to increase its volatility.

If amenable to GC-MS analysis, the mass spectrum obtained under electron ionization (EI) would show a molecular ion peak (M⁺) and a series of fragment ions. EI is a higher-energy ionization technique compared to ESI, leading to more extensive fragmentation.

The fragmentation pattern in EI-MS would be expected to be dominated by cleavages that lead to stable ions or neutral species. Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

Loss of Br•: The cleavage of the carbon-bromine bond to give a [M-Br]⁺ ion.

Loss of CO: As seen in ESI-MS, the loss of a neutral carbon monoxide molecule is a common pathway for ketones.

Retro-Diels-Alder reaction: Fragmentation of the heterocyclic ring.

The study of the mass spectrometry fragmentation patterns of ketamine analogues, which also contain a cyclic ketone and an amine, shows that α-cleavage of the carbon bond adjacent to the cyclohexanone (B45756) moiety is a characteristic fragmentation pathway in EI-MS mode. bldpharm.com

Collision Cross Section (CCS) Determination via Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation from mass spectrometry. nih.gov In IMS, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. researchgate.net The time it takes for an ion to traverse the drift tube (drift time) is dependent on its ion mobility, which is related to its rotationally averaged collision cross section (CCS). researchgate.net The CCS is a critical physicochemical parameter that reflects the three-dimensional structure of the ion in the gas phase.

The determination of CCS values is invaluable in pharmaceutical analysis for the characterization and identification of small molecules, including active pharmaceutical ingredients (APIs) and their impurities. researchgate.netgre.ac.uk It allows for the differentiation of isomers (structural, conformational, and stereoisomers) that may have identical masses and thus be indistinguishable by MS alone. gre.ac.uk For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, IMS-MS can provide crucial information on its gas-phase conformation. While experimental CCS values are determined using calibrated IMS-MS instruments, computational methods can also provide theoretical CCS values. gre.ac.uk

A computed CCS value for the parent compound, 6-Bromo-2,3-dihydroquinolin-4(1H)-one, has been reported. nih.gov This value serves as a reference point for experimental verification and can be integrated into analytical workflows for compound identification.

| Parameter | Value | Method |

|---|---|---|

| Collision Cross Section (Ų) | 29.1 | Computed |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. illinois.edu For a vibration to be IR active, it must result in a change in the molecule's dipole moment. illinois.edu Raman spectroscopy, conversely, is a light-scattering technique where a molecule scatters incident monochromatic light (typically from a laser) at a different frequency. ksu.edu.sa The frequency shift corresponds to the vibrational modes of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. illinois.edu

Together, IR and Raman spectroscopy offer complementary information. For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, these techniques are essential for confirming the presence of key functional groups. The analysis of its vibrational spectra would reveal characteristic bands for the carbonyl (C=O) group, the secondary amine (N-H) group within the dihydroquinoline ring, aromatic C-H and C=C bonds, and the C-Br bond. The precise frequencies of these vibrations are sensitive to the molecular environment, including hydrogen bonding and the solid-state packing of the hydrochloride salt.

Below is a table of expected vibrational frequencies for the key functional groups in 6-Bromo-2,3-dihydroquinolin-4(1H)-one, based on established spectroscopic principles and data from similar molecular structures. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (secondary amine) | Stretching | 3300 - 3500 | IR/Raman |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR/Raman |

| C-H (aliphatic CH₂) | Stretching | 2850 - 2960 | IR/Raman |

| C=O (ketone) | Stretching | 1660 - 1700 | IR (strong) |

| C=C (aromatic) | Stretching | 1450 - 1600 | IR/Raman |

| C-N | Stretching | 1250 - 1350 | IR |

| C-Br | Stretching | 500 - 650 | IR/Raman |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, which is achiral, X-ray crystallography would unambiguously confirm its molecular structure and provide insight into its solid-state conformation. The dihydroquinoline ring is not planar and can adopt different conformations. This analysis would reveal the specific puckering of the heterocyclic ring and the planarity of the fused benzene ring. Furthermore, in the case of the hydrochloride salt, X-ray crystallography would identify the site of protonation and detail the intermolecular interactions, such as hydrogen bonding between the protonated amine, the carbonyl group, and the chloride counter-ion, which dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of related structures like brominated benzopyran-4-ones demonstrates the power of this technique in elucidating detailed structural features. researchgate.net

Chromatographic Purity Assessment and Isolation Techniques

Ultra-High-Performance Liquid Chromatography (UHPLC) is a modern advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. sigmaaldrich.com This technology offers significant improvements over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, greater sensitivity, and much faster analysis times. thermofisher.com These advantages make UHPLC an ideal technique for the purity assessment of pharmaceutical compounds, where the detection and quantification of even trace-level impurities are critical.

For assessing the purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl, a reversed-phase UHPLC method would typically be developed. This would likely involve a C18 or phenyl-hexyl stationary phase, which provides a good balance of hydrophobic and aromatic interactions. sigmaaldrich.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the main compound as well as any related impurities with different polarities. The high efficiency of UHPLC columns ensures sharp, narrow peaks, facilitating accurate quantification of the main component and any impurities. thermofisher.com

| UHPLC Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl, <2 µm particle size | Provides high-resolution separation based on polarity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for polar analyte retention. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component to elute less polar analytes. |

| Elution | Gradient | Ensures separation of compounds with a wide range of polarities. |

| Flow Rate | 0.4 - 0.8 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS) | Quantification (UV) and identification (MS) of the analyte and impurities. |

Preparative chromatography is used to purify and isolate larger quantities of a target compound from a mixture, such as after a chemical synthesis. The principles are the same as analytical chromatography, but the scale is much larger. Analytical HPLC or UHPLC methods are often scaled up for preparative purposes. sielc.comsielc.com The goal shifts from simply detecting and quantifying components to collecting the fraction containing the purified compound of interest.

For the isolation of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a preparative reversed-phase HPLC system would be employed. This involves using wider columns (typically >20 mm in diameter) packed with larger stationary phase particles (e.g., 5-10 µm) to accommodate higher sample loads. The mobile phase composition, determined during analytical method development, is optimized to achieve the best possible separation between the target compound and its impurities. The sample is injected onto the column, and as the separated components elute, they are monitored by a detector (usually UV). The fraction corresponding to the peak of the pure product is collected. This process is crucial for obtaining high-purity material required for subsequent research, characterization, and development.

Application of Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a framework, encouraged by regulatory agencies like the FDA, for designing, analyzing, and controlling manufacturing processes. stepscience.com Its primary goal is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time or near real-time. mt.comresearchgate.net This approach moves away from traditional end-product testing towards building quality into the process itself (Quality by Design). nih.gov

In the synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, PAT tools can be implemented to monitor the reaction progress, ensure consistency, and optimize reaction conditions. rsc.org By integrating analytical instruments directly into the reaction vessel or a flow-through loop, chemists and engineers can gain a continuous understanding of the reaction kinetics, the formation of the desired product, and the generation of any impurities. rsc.org This real-time data allows for immediate adjustments to process parameters (like temperature, pressure, or reagent addition rate) to maintain optimal conditions and ensure the process remains within its designated design space. nih.gov

Common PAT tools applicable to this synthesis include in-situ spectroscopic probes (FTIR, Raman) and on-line chromatographic systems (UPLC-MS).

| PAT Tool | Measurement | Application in Synthesis Monitoring |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Vibrational spectra of reactants, intermediates, and product. | Real-time tracking of reactant consumption and product formation by monitoring characteristic peaks (e.g., C=O stretch of the product). rsc.org |

| On-line UPLC-MS | Chromatographic separation and mass identification. | Provides detailed quantitative information on the concentration of the product and the profile of any impurities or by-products being formed. rsc.org |

| Automated Reaction Calorimetry | Heat flow of the reaction. | Monitors the reaction rate and thermal events to ensure process safety and consistency. mt.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one |

| This compound |

| (S)-(-)-6-bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one |

| 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline |

| 1-bromo-4-chlorobenzene |

| 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one |

Theoretical and Computational Chemistry Studies of 6 Bromo 2,3 Dihydroquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties. youtube.com For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of the compound's stability and chemical behavior.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. uni.ludergipark.org.tr This process involves finding the lowest energy conformation on the potential energy surface. For derivatives of quinolinone, calculations are often performed using hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p) or 6-311++G(d,p), which provide a good balance of accuracy and computational cost. nih.govnih.govresearchgate.net

The optimization of the 6-Bromo-2,3-dihydroquinolin-4(1H)-one structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the dihydroquinolinone core is not perfectly planar due to the sp³-hybridized carbons at the C2 and C3 positions. The planarity of the benzene (B151609) and pyrimidine (B1678525) rings in related quinazolinone structures is a common point of analysis. nih.govresearchgate.net The optimized geometry is the foundation for all further computational analyses, including frequency calculations and molecular orbital analysis.

Table 1: Illustrative Optimized Geometric Parameters for 6-Bromo-2,3-dihydroquinolin-4(1H)-one (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures, as a specific computational study for this exact molecule is not publicly available.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.90 Å |

| N-H Bond Length | ~1.01 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C4-N Dihedral Angle | ~ -175° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating electrophilicity. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule that is more polarizable and reactive. For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, the electron-withdrawing bromine atom and carbonyl group are expected to lower the energy of the LUMO, influencing its electrophilic character. DFT calculations on related bromo-substituted quinazolinones have shown how substituents affect the FMO energies and distribution. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for 6-Bromo-2,3-dihydroquinolin-4(1H)-one (Hypothetical Data) This table presents hypothetical data based on calculations of similar quinolinone structures.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily located on the aniline (B41778) ring and nitrogen atom. |

| LUMO | -1.8 eV | Concentrated around the carbonyl group and the benzene ring. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates moderate kinetic stability and reactivity. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for finding a molecule's lowest energy state, Molecular Dynamics (MD) simulations explore its behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the molecule, providing a trajectory of its atomic positions and revealing its conformational landscape. This is particularly useful for flexible molecules, though the core of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is relatively rigid.

MD simulations can be used to study how the molecule interacts with solvent molecules or to explore its binding dynamics within a biological target, such as an enzyme's active site. For instance, MD simulations have been used to assess the stability of related 6-bromo-quinazoline derivatives when docked into the EGFR protein, confirming that key interactions are maintained over the simulation time. nih.gov For the title compound, MD could reveal subtle puckering of the non-aromatic ring and the dynamics of the N-H proton in different solvent environments.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data. After a geometry optimization, frequency calculations can be performed to predict the infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. These theoretical spectra are often scaled to correct for systematic errors in the computational method and can be compared directly with experimental data to confirm a structure. nih.gov For the title compound, characteristic peaks would include the C=O stretch (around 1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and various C-Br and C-C aromatic stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation. Theoretical studies on related quinoline (B57606) derivatives have shown good correlation between predicted and experimental NMR data. nih.gov UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states. nih.gov

Table 3: Predicted Spectroscopic Data for 6-Bromo-2,3-dihydroquinolin-4(1H)-one (Illustrative) This table presents illustrative data based on typical values for the functional groups present.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1685 cm⁻¹ |

| IR | N-H Stretch | ~3350 cm⁻¹ |

| ¹H NMR | N-H Proton (δ) | ~8.0 ppm |

| ¹³C NMR | Carbonyl Carbon (δ) | ~195 ppm |

| UV-Vis | λ_max | ~250 nm, ~330 nm |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out reaction pathways. acs.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a chemical reaction can be constructed. This allows chemists to understand why a reaction proceeds with a certain regioselectivity or stereoselectivity and to optimize reaction conditions.

For a molecule like 6-Bromo-2,3-dihydroquinolin-4(1H)-one, computational studies could elucidate the mechanisms of its synthesis or its subsequent functionalization. For example, DFT calculations have been used to study the C-H activation and amidation of quinoline N-oxides, revealing the relative energy barriers for reaction at different positions on the ring. acs.orgnih.gov Transition state analysis identifies the highest energy point along the reaction coordinate, the structure of which provides insight into the factors controlling the reaction rate.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Property Relationships (QSPR) are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its observed reactivity or physical properties. nih.gov These models are powerful tools for predicting the behavior of new, unsynthesized compounds.

For a series of quinolinone derivatives, a QSRR model could be built to predict their reactivity in a specific transformation. The model would use a set of calculated descriptors—such as HOMO/LUMO energies, dipole moment, atomic charges, or molecular surface area—and fit them to experimental reactivity data using statistical methods like multiple linear regression (MLR). nih.gov Such studies on quinolone derivatives have successfully modeled properties like the HOMO-LUMO energy gap and polarizability, demonstrating the utility of this approach for screening new compounds with desired characteristics. nih.gov

Role of 6 Bromo 2,3 Dihydroquinolin 4 1h One As a Key Synthetic Intermediate

Precursor in the Synthesis of Structurally Diverse Quinolone Derivatives

The presence of the bromine atom and the reactive carbonyl and amine functionalities in 6-bromo-2,3-dihydroquinolin-4(1H)-one make it an ideal starting material for creating a multitude of quinolone derivatives. These derivatives are of significant interest due to the broad spectrum of biological activities exhibited by the quinolone class of compounds. nih.gov

The 6-bromo-2,3-dihydroquinolin-4(1H)-one core is instrumental in constructing polysubstituted quinolones. The bromine atom at the 6-position is particularly significant, as halogenation at this position has been a key strategy in developing potent antibacterial agents. nih.gov Modifications at various positions of the quinolone skeleton, including C-6, have been shown to enhance the physical, chemical, and pharmacological properties of the resulting molecules. nih.gov

Furthermore, this bromo-intermediate is pivotal in the synthesis of fused heterocyclic systems. For instance, it is a precursor in the multi-step synthesis of complex structures like pyrrolo[2,3-c]quinoline alkaloids. nih.gov The synthesis of these intricate molecules often involves sequential reactions, such as cyclization and substitution, where the bromo-substituent can be strategically utilized or modified. researchgate.netatlantis-press.com The development of synthetic routes to pyrrolo[3,2,1-ij]quinolinones and other fused quinolones often relies on the strategic functionalization of quinolone precursors. While direct synthesis of pyrrolo[3,2,1-ij]quinolinones from this specific bromo-compound is not explicitly detailed in the provided results, the synthesis of related fused systems like pyrrolo[1,2-a]quinazoline-1,5-diones from analogous building blocks highlights the potential of such cascade reactions. mdpi.com The synthesis of various pyrroloquinoline derivatives underscores the importance of quinolone intermediates in accessing these complex scaffolds. nih.govnih.govmdpi.com

The reactivity of 6-bromo-2,3-dihydroquinolin-4(1H)-one facilitates its derivatization into novel heterocyclic architectures. The quinolone ring system can be modified through various synthetic methodologies, including metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents. rsc.orgnih.gov Palladium-catalyzed reactions, for example, are efficient methods for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of 2-arylquinoline-4(1H)-ones and other derivatives under mild conditions. nih.govmdpi.com

The synthesis of diverse heterocyclic structures from quinolone precursors has been extensively reported. For example, reactions of 4-hydroxyquinolines can yield pyranoquinolines, pyridoquinolines, furoquinolines, and thiazolidinones. nih.gov These transformations showcase the versatility of the quinolone scaffold in constructing a variety of fused and substituted heterocyclic systems.

Building Block for Advanced Materials and Functional Molecules

Beyond its applications in medicinal chemistry, the dihydroquinolin-4(1H)-one scaffold is being explored for its potential in materials science. nih.gov The unique electronic and photophysical properties of quinoline (B57606) derivatives make them attractive candidates for the development of advanced materials. While direct applications of "6-Bromo-2,3-dihydroquinolin-4(1H)-one" in materials science are not extensively documented in the provided search results, the synthesis of N-doped polycyclic heteroaromatic compounds from related building blocks suggests a potential avenue for its use. mdpi.com These types of compounds have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The ability to functionalize the quinolone core allows for the fine-tuning of its electronic properties, which is crucial for designing new functional molecules.

Methodological Advancements in Organic Synthesis Utilizing Brominated Quinolones

The synthesis of quinolones and their derivatives has been a subject of continuous methodological development. Traditional methods often require harsh reaction conditions, such as high temperatures and strong bases. researchgate.netmdpi.com Modern synthetic strategies focus on milder and more efficient protocols, including transition metal-catalyzed reactions and one-pot syntheses. nih.govresearchgate.net

Brominated quinolones are key substrates in many of these advanced synthetic methods. For instance, palladium-catalyzed carbonylative Sonogashira cross-coupling reactions have been developed for the synthesis of 3-aryl-4(1H)-quinolones. nih.gov Nickel-catalyzed C-N cross-coupling reactions have also emerged as a sustainable approach for synthesizing 4-quinolones. researchgate.net The presence of the bromo-substituent is often crucial for these cross-coupling reactions to proceed efficiently. The development of these new synthetic methodologies not only facilitates the synthesis of known quinolone derivatives but also opens up possibilities for creating novel and more complex molecules.

Contribution to Libraries for Chemical Space Exploration

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology. openaccessjournals.com They allow researchers to screen a vast number of compounds to identify those with desired biological activities. The dihydroquinolin-4(1H)-one core is considered a privileged scaffold, making it an excellent starting point for building chemical libraries with a high potential for biological relevance. nih.gov

By systematically modifying the 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold, it is possible to generate a large and diverse library of quinolone derivatives. openaccessjournals.com This diversity can be achieved by introducing various substituents at different positions of the quinolone ring through a range of chemical reactions. nih.gov The resulting compound libraries can then be used to explore a wide chemical space, increasing the probability of discovering new lead compounds for drug development. openaccessjournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.